![molecular formula C10H16N2 B7807058 Hydrazine, 1-(4-isopropylbenzyl)- CAS No. 51860-03-8](/img/structure/B7807058.png)
Hydrazine, 1-(4-isopropylbenzyl)-
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Overview
Description
“Hydrazine, 1-(4-isopropylbenzyl)-” is a chemical compound with the molecular formula C10H16N2 . It is a type of hydrazine, a class of compounds that contain two nitrogen atoms linked by a single covalent bond .
Synthesis Analysis
Hydrazine can be synthesized through various methods. One such method involves the oxidative homocoupling of benzophenone imine, a readily accessible ammonia surrogate . The resulting benzophenone azine undergoes hydrolysis to afford hydrazine and benzophenone .Molecular Structure Analysis
The molecular structure of “Hydrazine, 1-(4-isopropylbenzyl)-” consists of a hydrazine group (two nitrogen atoms linked by a single covalent bond) attached to a 4-isopropylbenzyl group .Chemical Reactions Analysis
Hydrazine compounds, including “Hydrazine, 1-(4-isopropylbenzyl)-”, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with a base and heat .Physical And Chemical Properties Analysis
The physical and chemical properties of “Hydrazine, 1-(4-isopropylbenzyl)-” can be found in various databases such as PubChem .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on hydrazine compounds could involve the development of new synthetic protocols and the exploration of their medicinal aspects . Additionally, the development of next-generation fluorescent probes could allow for the full traceability of hydrazine in various environments .
properties
IUPAC Name |
(4-propan-2-ylphenyl)methylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNHHNNZIWSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199822 |
Source
|
Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, 1-(4-isopropylbenzyl)- | |
CAS RN |
51860-03-8 |
Source
|
Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051860038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, 1-(4-isopropylbenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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